3-O-Methyl 5-O-[6-[(5-phenyl-1H-pyrazol-3-yl)oxy]hexyl] 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate
3-O-Methyl 5-O-[6-[(5-phenyl-1H-pyrazol-3-yl)oxy]hexyl] 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate
CV 159, a unique dihydropyridine derivative, prevents TNF-induced inflammatory responses in human umbilical vein endothelial cells.
Brand Name:
Vulcanchem
CAS No.:
86384-98-7
VCID:
VC0524572
InChI:
InChI=1S/C31H34N4O7/c1-20-27(30(36)40-3)29(23-14-11-15-24(18-23)35(38)39)28(21(2)32-20)31(37)42-17-10-5-4-9-16-41-26-19-25(33-34-26)22-12-7-6-8-13-22/h6-8,11-15,18-19,29,32H,4-5,9-10,16-17H2,1-3H3,(H,33,34)
SMILES:
CC1=C(C(C(=C(N1)C)C(=O)OCCCCCCOC2=NNC(=C2)C3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC
Molecular Formula:
C31H34N4O7
Molecular Weight:
574.6 g/mol
3-O-Methyl 5-O-[6-[(5-phenyl-1H-pyrazol-3-yl)oxy]hexyl] 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate
CAS No.: 86384-98-7
Inhibitors
VCID: VC0524572
Molecular Formula: C31H34N4O7
Molecular Weight: 574.6 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
CAS No. | 86384-98-7 |
---|---|
Product Name | 3-O-Methyl 5-O-[6-[(5-phenyl-1H-pyrazol-3-yl)oxy]hexyl] 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate |
Molecular Formula | C31H34N4O7 |
Molecular Weight | 574.6 g/mol |
IUPAC Name | 3-O-methyl 5-O-[6-[(5-phenyl-1H-pyrazol-3-yl)oxy]hexyl] 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate |
Standard InChI | InChI=1S/C31H34N4O7/c1-20-27(30(36)40-3)29(23-14-11-15-24(18-23)35(38)39)28(21(2)32-20)31(37)42-17-10-5-4-9-16-41-26-19-25(33-34-26)22-12-7-6-8-13-22/h6-8,11-15,18-19,29,32H,4-5,9-10,16-17H2,1-3H3,(H,33,34) |
Standard InChIKey | OOKHXFXYNBTHHR-UHFFFAOYSA-N |
SMILES | CC1=C(C(C(=C(N1)C)C(=O)OCCCCCCOC2=NNC(=C2)C3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC |
Canonical SMILES | CC1=C(C(C(=C(N1)C)C(=O)OCCCCCCOC2=NNC(=C2)C3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC |
Appearance | Solid powder |
Description | CV 159, a unique dihydropyridine derivative, prevents TNF-induced inflammatory responses in human umbilical vein endothelial cells. |
Purity | >98% (or refer to the Certificate of Analysis) |
Shelf Life | >2 years if stored properly |
Solubility | Soluble in DMSO |
Storage | Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms | 1,4-dihydro-2,6-dimethyl-4-(3--nitrophenyl)-3,5-pyridinedicarboxylic acid methyl-6-(5-phenyl-3-pyrazolyloxy)hexyl ester CV 159 CV-159 |
Reference | 1: Usui T, Yamawaki H, Kamibayashi M, Okada M, Hara Y. CV-159, a unique dihydropyridine derivative, prevents TNF-induced inflammatory responses in human umbilical vein endothelial cells. J Pharmacol Sci. 2010;113(2):182-91. Epub 2010 May 19. PubMed PMID: 20484867. 2: Usui T, Yamawaki H, Kamibayashi M, Okada M, Hara Y. Mechanisms underlying the anti-inflammatory effects of the Ca2+/calmodulin antagonist CV-159 in cultured vascular smooth muscle cells. J Pharmacol Sci. 2010;113(3):214-23. Epub 2010 Jun 16. PubMed PMID: 20562516. 3: Umekawa H, Yamakawa K, Nunoki K, Taira N, Tanaka T, Hidaka H. Inhibition of calmodulin function by CV-159, a novel dihydropyridine compound. Biochem Pharmacol. 1988 Sep 15;37(18):3377-81. PubMed PMID: 2844186. 4: Hataji K, Watanabe T, Oowada S, Nagaya M, Kamibayashi M, Murakami E, Kawakami H, Ishiuchi A, Kumai T, Nakano H, Kobayashi S, Otsubo T. Effects of a calcium-channel blocker (CV159) on hepatic ischemia/reperfusion injury in rats: evaluation with selective NO/pO2 electrodes and an electron paramagnetic resonance spin-trapping method. Biol Pharm Bull. 2010;33(1):77-83. PubMed PMID: 20045940. 5: Miyazaki H, Tanaka S, Fujii Y, Shimizu K, Nagashima K, Kamibayashi M, Uehara T, Okuma Y, Nomura Y. Neuroprotective effects of a dihydropyridine derivative, 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarbox ylic acid methyl 6-(5-phenyl-3-pyrazolyloxy)hexyl ester (CV-159), on rat ischemic brain injury. Life Sci. 1999;64(10):869-78. PubMed PMID: 10096437. 6: Imai H, Matsui K, Ochi S, Nakazawa M, Nakagawa Y, Imai S. Effects of the new dihydropyridine derivative 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid methyl 6-(5-phenyl-3-pyrazolyloxy)hexyl ester on the cardiohemodynamics and the energy metabolism of ischemic myocardium. Arzneimittelforschung. 1987 Dec;37(12):1348-52. PubMed PMID: 3449062. 7: Kobayashi HP, Watanabe T, Oowada S, Hirayama A, Nagase S, Kamibayashi M, Otsubo T. Effect of CV159-Ca(2+)/calmodulin blockade on redox status hepatic ischemia-reperfusion injury in mice evaluated by a newly developed in vivo EPR imaging technique. J Surg Res. 2008 Jun 1;147(1):41-9. Epub 2007 Jul 31. PubMed PMID: 18067926. 8: Watanabe T, Oowada S, Kobayashi HP, Kamibayashi M, Ishiuchi A, Jinnouchi Y, Koizumi S, Asano T, Shimamura T, Asakura T, Nakano H, Kubota S, Otsubo T. The role of the new Ca2+ antagonist, CV159, in hepatic I/R injury-the evaluation of hepatic organ reducing activity using in vivo and ex vivo EPR. J Surg Res. 2008 Mar;145(1):49-56. Epub 2007 Dec 11. PubMed PMID: 18067923. |
PubChem Compound | 135211 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume